N-(1H-imidazol-2-ylmethyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide
Description
N-(1H-imidazol-2-ylmethyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide is a complex organic compound featuring an imidazole ring, a sulfonyl group, and a piperidine ring
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-13-4-6-15(7-5-13)25(23,24)21-10-2-3-14(12-21)17(22)20-11-16-18-8-9-19-16/h4-9,14H,2-3,10-12H2,1H3,(H,18,19)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNWXCTPHFXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the sulfonyl group and the piperidine ring. Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia or through the cyclization of 1,2-diamines with α-haloketones.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Piperidine Formation: The piperidine ring is formed through the cyclization of amino acids or their derivatives.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazoles or piperidines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor properties.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, while the sulfonyl group can modulate biological activities.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and biological activities. Similar compounds include:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities.
Sulfonyl-containing compounds: These compounds contain sulfonyl groups and are used in various applications.
Piperidine derivatives: These compounds feature piperidine rings and are used in pharmaceuticals and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
